molecular formula C10H12FNO2 B13056754 1-Amino-1-(5-fluoro-2-methoxyphenyl)acetone

1-Amino-1-(5-fluoro-2-methoxyphenyl)acetone

Cat. No.: B13056754
M. Wt: 197.21 g/mol
InChI Key: ULYAFGRCLFISJE-UHFFFAOYSA-N
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Description

1-Amino-1-(5-fluoro-2-methoxyphenyl)acetone is an organic compound with the molecular formula C10H12FNO2 and a molecular weight of 197.21 g/mol . This compound is characterized by the presence of an amino group, a fluorine atom, and a methoxy group attached to a phenyl ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

The synthesis of 1-Amino-1-(5-fluoro-2-methoxyphenyl)acetone can be achieved through several synthetic routes. One common method involves the reaction of 5-fluoro-2-methoxybenzaldehyde with nitromethane in the presence of a base to form the corresponding nitroalkene. This intermediate is then reduced using a suitable reducing agent, such as hydrogen gas in the presence of a palladium catalyst, to yield the desired amino ketone .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-Amino-1-(5-fluoro-2-methoxyphenyl)acetone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acids, bases, and various catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed .

Mechanism of Action

The mechanism of action of 1-Amino-1-(5-fluoro-2-methoxyphenyl)acetone involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

1-Amino-1-(5-fluoro-2-methoxyphenyl)acetone can be compared with other similar compounds, such as:

Properties

Molecular Formula

C10H12FNO2

Molecular Weight

197.21 g/mol

IUPAC Name

1-amino-1-(5-fluoro-2-methoxyphenyl)propan-2-one

InChI

InChI=1S/C10H12FNO2/c1-6(13)10(12)8-5-7(11)3-4-9(8)14-2/h3-5,10H,12H2,1-2H3

InChI Key

ULYAFGRCLFISJE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=CC(=C1)F)OC)N

Origin of Product

United States

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